1-(5,6-Dimethoxy-1H-indol-1-yl)-2,2-dimethylpropan-1-one
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Overview
Description
1-(5,6-Dimethoxy-1H-indol-1-yl)-2,2-dimethylpropan-1-one is a chemical compound with the molecular formula C14H19NO3. This compound is characterized by the presence of an indole ring substituted with two methoxy groups at positions 5 and 6, and a dimethylpropanone moiety attached to the nitrogen atom of the indole ring. It is a derivative of indole, a structure commonly found in many natural products and pharmaceuticals.
Preparation Methods
The synthesis of 1-(5,6-Dimethoxy-1H-indol-1-yl)-2,2-dimethylpropan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 5,6-dimethoxyindole with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield of the final product.
Chemical Reactions Analysis
1-(5,6-Dimethoxy-1H-indol-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The methoxy groups on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(5,6-Dimethoxy-1H-indol-1-yl)-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(5,6-Dimethoxy-1H-indol-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(5,6-Dimethoxy-1H-indol-1-yl)-2,2-dimethylpropan-1-one can be compared with other indole derivatives, such as:
1-(5-Methoxy-1H-indol-1-yl)-2,2-dimethylpropan-1-one: Similar structure but with only one methoxy group, leading to different chemical and biological properties.
1-(5,6-Dimethoxy-1H-indol-1-yl)ethan-1-one: Lacks the dimethylpropanone moiety, resulting in different reactivity and applications.
1-(5,6-Dimethoxy-1H-indol-1-yl)butan-1-one: Longer alkyl chain, which may affect its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dimethylpropanone moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H19NO3 |
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Molecular Weight |
261.32 g/mol |
IUPAC Name |
1-(5,6-dimethoxyindol-1-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)14(17)16-7-6-10-8-12(18-4)13(19-5)9-11(10)16/h6-9H,1-5H3 |
InChI Key |
VBXXJRLCCKPGPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N1C=CC2=CC(=C(C=C21)OC)OC |
Origin of Product |
United States |
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